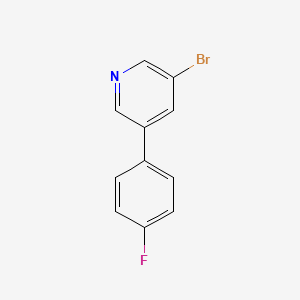

3-Bromo-5-(4-fluorophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWNZCMYXUKIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651764 | |

| Record name | 3-Bromo-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-04-2 | |

| Record name | 3-Bromo-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-(4-fluorophenyl)pyridine molecular weight

An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)pyridine

Introduction

This compound is a halogenated biaryl heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a pyridine core, a fluorophenyl moiety, and a reactive bromine atom, makes it a versatile synthetic intermediate. The pyridine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic resistance, membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity[2].

This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis methodology, and its applications as a key building block in the development of novel chemical entities. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

Accurate characterization of a compound is fundamental to its application in research. The key properties of this compound are summarized below. While experimental physical properties such as melting and boiling points are not widely reported in publicly accessible literature, computed values and data from related analogs provide useful estimates.

Core Properties

A summary of the fundamental physicochemical data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrFN | [3] |

| Molecular Weight | 252.08 g/mol | [3] |

| Exact Mass | 250.9746 g/mol | Calculated |

| CAS Number | 675590-04-2 | [4][5] |

| Appearance | Expected to be an off-white to yellow solid | Inferred from analogs |

| SMILES | Fc1ccc(cc1)c2cncc(Br)c2 | |

| InChI Key | YJWUJTTSOCLALE-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

While specific experimental spectra are not provided in the searched literature, a predictive analysis based on the structure allows for the anticipation of its spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm).

-

The 4-fluorophenyl ring should exhibit two signals, each integrating to 2H, appearing as multiplets or triplets due to H-H and H-F coupling.

-

The pyridine ring will display three distinct proton signals. The proton at C2 (adjacent to nitrogen) would be the most deshielded, followed by the protons at C6 and C4.

-

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct aromatic carbon signals. The carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's electronegativity and isotopic abundance. The carbons of the fluorophenyl ring will show coupling with the fluorine atom (C-F coupling constants).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings in this compound is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids[6][7].

The logical synthetic approach involves the coupling of a di-halogenated pyridine, such as 3,5-dibromopyridine, with one equivalent of (4-fluorophenyl)boronic acid. This strategy allows for the selective formation of the desired mono-arylated product, leaving a bromine atom available for subsequent synthetic transformations.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow

The overall workflow from starting materials to the purified final product involves several standard laboratory procedures.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block for the synthesis of more complex molecules[8]. The strategic placement of its functional groups makes it an ideal starting point for library synthesis in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The biaryl structure is a common motif in kinase inhibitors, which often bind to the ATP pocket of the enzyme. The pyridine and fluorophenyl rings can be further functionalized to optimize binding interactions[2].

-

Versatile Synthetic Handle: The remaining bromine atom at the 3-position is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional molecular complexity and diversity.

-

Modulation of Physicochemical Properties: The fluorophenyl group contributes to favorable drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and form key interactions with biological targets, while often enhancing metabolic stability by blocking sites of oxidative metabolism[2].

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis and characterization of this compound based on standard Suzuki-Miyaura reaction conditions reported for similar substrates[2][7].

Synthesis of this compound

Materials:

-

3,5-Dibromopyridine

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.05 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Characterization

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

The melting point should be determined using a standard melting point apparatus.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Identification: While specific toxicity data for this compound is limited, related bromopyridines are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation[9]. The compound should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[3].

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3]. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[3].

-

Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[3].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[3].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3].

-

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound-675590-04-2 - Thoreauchem [thoreauchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine

Introduction: Strategic Importance of 3-Bromo-5-(4-fluorophenyl)pyridine

This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctionalized pyridine core, featuring a bromine atom, a fluorophenyl moiety, and a nitrogen atom within the aromatic ring, offers medicinal chemists a versatile scaffold for generating diverse molecular architectures. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the 4-fluorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions with biological targets. The pyridine nitrogen introduces a polar element, influencing solubility and providing a potential site for hydrogen bonding. This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of this valuable compound, grounded in the principles of modern synthetic organic chemistry.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and efficient route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high functional group tolerance, generally good to excellent yields, and utilizes readily available starting materials. The core of this strategy involves the selective reaction of one of the two bromine atoms of 3,5-dibromopyridine with (4-fluorophenyl)boronic acid.

Causality in Experimental Design: Why Suzuki-Miyaura?

The choice of the Suzuki-Miyaura reaction is predicated on several key factors:

-

Selectivity: The palladium catalyst can be tuned to favor mono-arylation of dihalogenated pyridines. By carefully controlling the stoichiometry of the boronic acid and the reaction time, the formation of the di-substituted by-product can be minimized.

-

Robustness: The reaction is tolerant of a wide range of functional groups, making it a reliable choice for complex molecule synthesis.

-

Commercial Availability of Reagents: Both 3,5-dibromopyridine and (4-fluorophenyl)boronic acid are commercially available, obviating the need for lengthy precursor synthesis.

-

Milder Reaction Conditions: Compared to other cross-coupling reactions, Suzuki-Miyaura couplings can often be performed under relatively mild conditions, preserving sensitive functional groups.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of 3,5-dibromopyridine to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step. Subsequently, transmetalation occurs, where the (4-fluorophenyl) group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, this compound, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound and can be adapted for scale-up.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,5-Dibromopyridine | 236.89 | 1.0 | 237 mg |

| (4-Fluorophenyl)boronic acid | 139.90 | 1.1 | 154 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | 10 mL |

| Water (degassed) | - | - | 2 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (237 mg, 1.0 mmol), (4-fluorophenyl)boronic acid (154 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a solid.

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring will appear as multiplets in the downfield region (typically δ 8.0-9.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two multiplets) in the region of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the pyridine and fluorophenyl rings. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

3,5-Dibromopyridine: Harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust.

-

(4-Fluorophenyl)boronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Tetrakis(triphenylphosphine)palladium(0): This is a precious metal catalyst and should be handled with care to avoid waste. It is an irritant.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with caution.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this guide is a validated starting point for researchers in both academic and industrial settings. The versatility of the bromine handle in the final product opens up a plethora of possibilities for further chemical transformations, enabling the creation of novel compounds with potential applications in medicine and materials science. Further optimization of reaction conditions, such as exploring different palladium catalysts, ligands, and bases, may lead to improved yields and shorter reaction times.

References

An In-depth Technical Guide to the NMR Data Analysis of 3-Bromo-5-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(4-fluorophenyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituents on the spectral data. While actual experimental data is always paramount, this predictive analysis, grounded in established principles and data from analogous structures, serves as a robust framework for researchers encountering this or similar molecular scaffolds.

Molecular Structure and Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows:

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the protons on both the pyridine and the fluorophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen atoms, as well as by anisotropic effects from the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.80 | d | 2.0 |

| H-4 | 8.35 | t | 2.0 |

| H-6 | 8.95 | d | 2.0 |

| H-2', H-6' | 7.60 | dd | 8.8, 5.4 |

| H-3', H-5' | 7.20 | t | 8.8 |

Justification of Predicted ¹H NMR Spectrum:

-

Pyridine Protons (H-2, H-4, H-6):

-

The protons on the pyridine ring are expected to appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

-

H-2 and H-6 are situated ortho to the nitrogen atom, leading to a significant downfield shift. H-6 is expected to be slightly more downfield than H-2 due to the proximity of the bulky 4-fluorophenyl group at the 5-position. They are predicted to appear as doublets due to coupling with H-4.

-

H-4 is positioned meta to the nitrogen and is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6. The bromine at the 3-position will also exert a deshielding effect on H-4.

-

-

Fluorophenyl Protons (H-2', H-6' and H-3', H-5'):

-

The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two sets of multiplets.

-

H-2' and H-6' are ortho to the fluorine atom and will be deshielded. They are expected to appear as a doublet of doublets due to coupling with both the adjacent protons (H-3', H-5') and the fluorine atom.

-

H-3' and H-5' are meta to the fluorine atom and will be less deshielded. They are predicted to appear as a triplet due to coupling with the adjacent protons (H-2', H-6').

-

Predicted ¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br, F) and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.0 |

| C-3 | 120.0 |

| C-4 | 140.0 |

| C-5 | 138.0 |

| C-6 | 153.0 |

| C-1' | 135.0 |

| C-2', C-6' | 129.0 (d, J = 8 Hz) |

| C-3', C-5' | 116.0 (d, J = 22 Hz) |

| C-4' | 163.0 (d, J = 248 Hz) |

Justification of Predicted ¹³C NMR Spectrum:

-

Pyridine Carbons (C-2 to C-6):

-

The carbons of the pyridine ring typically resonate between δ 120-155 ppm.[1]

-

C-2 and C-6 , being adjacent to the nitrogen, are the most downfield.

-

C-3 , bonded to the bromine atom, will experience a shielding effect compared to an unsubstituted carbon, placing it more upfield.

-

C-4 and C-5 will have chemical shifts influenced by their position relative to the nitrogen and the substituents.

-

-

Fluorophenyl Carbons (C-1' to C-6'):

-

The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.

-

C-4' , directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

C-3' and C-5' will show a two-bond coupling (²JCF), and C-2' and C-6' will display a three-bond coupling (³JCF).

-

C-1' is the ipso-carbon attached to the pyridine ring.

-

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is being observed). A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Assign the peaks to the respective protons and carbons in the molecule.

-

Conclusion

The NMR spectral analysis of this compound is a clear example of how fundamental principles of chemical shifts and coupling constants can be applied to elucidate the structure of a complex organic molecule. The predicted ¹H and ¹³C NMR data presented in this guide, based on the known effects of substituents on aromatic systems, provide a solid foundation for researchers working with this compound. By following the outlined experimental protocol, scientists can confidently acquire and interpret the NMR data, ensuring the structural integrity of their synthesized materials, which is a critical step in the drug development and materials science pipeline.

References

A Technical Guide to the Purity Analysis of 3-Bromo-5-(4-fluorophenyl)pyridine

<

Abstract

This comprehensive technical guide provides a robust framework for the purity analysis of 3-Bromo-5-(4-fluorophenyl)pyridine, a key building block in modern medicinal chemistry. Recognizing the criticality of material purity for downstream applications in drug discovery and development, this document outlines a multi-modal analytical strategy. We delve into the rationale behind method selection, provide detailed experimental protocols for chromatographic and spectroscopic techniques, and discuss the identification and characterization of potential process-related and degradation impurities. This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the highest standards of scientific integrity and material quality.

Introduction: The Imperative for Purity

This compound is a substituted bipyridyl scaffold of significant interest in pharmaceutical research. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable intermediate for the synthesis of new chemical entities (NCEs). The purity of such a starting material is not merely a quality metric; it is a fundamental prerequisite for reproducible synthetic outcomes, accurate biological screening results, and the ultimate safety and efficacy of a potential drug candidate.

Uncontrolled impurities can lead to the formation of unwanted side products, introduce toxicological risks, and complicate the interpretation of structure-activity relationships (SAR). Therefore, a rigorous and well-designed analytical strategy to confirm identity, quantify purity (assay), and profile impurities is of paramount importance. This guide provides the scientific rationale and practical methodologies to achieve this.

Strategic Impurity Profiling

An effective purity analysis begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products.

A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves coupling 3,5-dibromopyridine with 4-fluorophenylboronic acid. Understanding this pathway allows us to anticipate likely impurities.

Table 1: Profile of Potential Process-Related Impurities

| Impurity Class | Potential Species | Origin | Analytical Concern |

| Starting Materials | 3,5-Dibromopyridine | Unreacted starting material | May interfere with subsequent reactions. |

| 4-Fluorophenylboronic acid | Unreacted starting material | Can be difficult to remove and may impact downstream steps. | |

| Homocoupling | 5,5'-Dibromo-3,3'-bipyridine | Dimerization of 3,5-dibromopyridine | Structurally similar, may co-elute in chromatography. |

| 4,4'-Difluorobiphenyl | Dimerization of 4-fluorophenylboronic acid | Common Suzuki byproduct.[2] | |

| Byproducts | 3-Bromo-5-phenylpyridine | Coupling with phenylboronic acid (impurity in reagent) | May be difficult to distinguish by UV alone. |

| 3-(4-Fluorophenyl)pyridine (Debromination) | Reductive dehalogenation during synthesis | Can indicate harsh or non-optimal reaction conditions.[2] | |

| Catalyst Residues | Palladium species | Residual palladium catalyst | Must be controlled to low ppm levels (ICH Q3D). |

| Residual Solvents | Toluene, Methanol, Dioxane, etc. | Solvents used in reaction and purification | Potential toxicity, must be controlled per ICH Q3C.[3][4] |

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment is achieved by integrating data from orthogonal methods, primarily chromatography for separation and quantification, and spectroscopy for structural confirmation.

Caption: Integrated workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for determining the purity (assay) and quantifying related organic impurities.[5][6] The non-polar nature of this compound makes it well-suited for separation on a C18 stationary phase.

Expert Insight: The choice of a gradient elution is critical. An isocratic method may fail to elute more retained impurities (like homocoupled dimers) in a reasonable time or provide sufficient resolution for early-eluting impurities from the solvent front. A gradient from a weaker aqueous mobile phase to a stronger organic mobile phase ensures the elution of a wide range of potential impurities.

Experimental Protocol: HPLC-UV Method

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18 reversed-phase, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10.0 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

-

Injection Volume: 5 µL.

-

Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at 254 nm. For higher accuracy, a reference standard should be used for quantitative assay determination.

Gas Chromatography (GC) for Residual Solvents

Residual solvents are process impurities that must be controlled according to the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.[3][4] Static headspace coupled with gas chromatography and a flame ionization detector (HS-GC-FID) is the standard method for this analysis.[7][8]

Experimental Protocol: HS-GC-FID for Residual Solvents

-

Instrumentation: GC system with a headspace autosampler and Flame Ionization Detector (FID).

-

Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.53 mm, 3 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Oven Program: 40 °C (hold 20 min), then 10 °C/min to 240 °C (hold 5 min).

-

Injector Temperature: 140 °C.

-

Detector Temperature: 250 °C.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 30 min.

-

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.

-

Quantification: Analysis is performed against a calibrated standard containing known amounts of the expected solvents.

Spectroscopic Confirmation and Structural Elucidation

Spectroscopic methods are essential for confirming the identity of the main component and for elucidating the structure of unknown impurities.[9][10]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure confirmation.[11] For this compound, a suite of experiments is recommended:

-

¹H NMR: Provides information on the number and environment of protons. The aromatic region should show characteristic splitting patterns for the pyridine and fluorophenyl rings.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A crucial experiment that should show a single resonance for the fluorine atom, confirming its presence and purity.

Expert Insight: When analyzing the ¹H NMR spectrum, pay close attention to the integration of the aromatic signals. The ratio of protons on the pyridine ring to those on the fluorophenyl ring should be consistent with the expected structure (3:4). Any deviation could indicate the presence of impurities.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for impurity identification.[12][13][14] It provides the molecular weight of impurities, which is a critical piece of information for proposing their structures. High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing for the determination of the elemental composition.[13]

Caption: Decision tree for impurity identification.

Method Validation: Ensuring Trustworthy Data

For use in regulated environments, the analytical methods themselves must be validated to ensure they are fit for purpose. Validation is performed according to ICH Q2(R1) guidelines and demonstrates the reliability of the data generated.[15][16][17]

Table 2: Key Validation Parameters for the HPLC Purity Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak purity analysis (PDA), resolution > 2.0 between adjacent peaks. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Accuracy | To measure the closeness of test results to the true value. | % Recovery of spiked analyte should be within 98.0% - 102.0%. |

| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small variations. | No significant change in results with varied flow rate, temp, mobile phase pH. |

Conclusion

The purity analysis of this compound requires a scientifically sound, multi-faceted strategy. By combining high-resolution chromatographic separation with definitive spectroscopic identification, a comprehensive purity profile can be established. This guide provides the foundational knowledge and detailed protocols necessary for scientists to confidently assess the quality of this critical synthetic intermediate. Adherence to these principles and the validation of the methods employed will ensure data integrity, support regulatory filings, and ultimately contribute to the successful development of new medicines.

References

- 1. books.rsc.org [books.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - AR [thermofisher.com]

- 5. scispace.com [scispace.com]

- 6. wjpmr.com [wjpmr.com]

- 7. agilent.com [agilent.com]

- 8. uspnf.com [uspnf.com]

- 9. jchps.com [jchps.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. toref-standards.com [toref-standards.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 16. fda.gov [fda.gov]

- 17. database.ich.org [database.ich.org]

An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are foundational pillars. Among these, pyridine derivatives are ubiquitous, prized for their unique electronic properties, ability to engage in hydrogen bonding, and their prevalence in biologically active molecules.[1] This guide focuses on a particularly valuable building block: 3-Bromo-5-(4-fluorophenyl)pyridine .

The strategic placement of a bromine atom, a fluorinated phenyl ring, and the pyridine core endows this molecule with a trifecta of desirable characteristics. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[2][3] The 4-fluorophenyl moiety is a common feature in pharmaceuticals, introduced to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4] Finally, the pyridine ring itself often improves aqueous solubility and provides a key interaction point with biological targets.[1]

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound, covering its physicochemical properties, reactivity, standard analytical protocols, and its critical role as an intermediate in the synthesis of advanced functional molecules.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development. The key data for this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 675590-04-2 | [5][6] |

| Molecular Formula | C₁₁H₇BrFN | [5] |

| Molecular Weight | 252.08 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | Inferred from typical small molecule solids |

| Purity | Typically >99% (via HPLC) | [6] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform. | [2] |

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is derived from supplier Safety Data Sheets (SDS).

-

Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[5][8]

-

Precautionary Statements:

-

P261/P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[5][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its predictable and versatile reactivity, which is dominated by the carbon-bromine bond.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A primary and highly efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Caption: Major reaction pathways for the title compound.

-

C-Br Bond Reactivity: The bromine at the 3-position is the most valuable functional group for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. This allows for the precise and modular installation of diverse aryl, heteroaryl, amine, alkyne, and alkene groups, respectively.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This site can be protonated or coordinated to metal centers, which can be leveraged in catalyst design or to modulate the electronic properties of the molecule. [2]* Aromatic Rings: Both the pyridine and the 4-fluorophenyl rings can undergo further functionalization, such as electrophilic aromatic substitution. However, the pyridine ring is generally electron-deficient, making such reactions challenging without strongly activating groups. The presence of the halogen substituents further deactivates the rings towards electrophilic attack. [2]

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a chemical compound. Below are standard, self-validating protocols for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A typical reversed-phase method is described.

Protocol: Purity Assessment by RP-HPLC

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 1:1) to create a 1 mg/mL stock solution.

-

Injection: Inject 5 µL of the prepared sample onto the column.

-

Data Acquisition: Run the gradient method and record the chromatogram, monitoring at the specified wavelength.

-

Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds. [11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for the basic pyridine nitrogen. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of the main compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | Aromatic systems like pyridine and phenyl rings strongly absorb UV light at this wavelength. [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. While specific spectra for this exact compound are not publicly available, the expected resonances can be predicted based on analogous structures. [13][14]

-

¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.0-9.0 ppm). The protons on the pyridine ring will appear at lower field (more deshielded) than those on the fluorophenyl ring. The fluorine atom will cause characteristic splitting of the adjacent protons on its ring (ortho and meta coupling).

-

¹³C NMR: Aromatic carbons will appear in the 110-165 ppm range. The carbon attached to bromine will be shifted upfield, while the carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Mass: The calculated monoisotopic mass is 250.9742 Da.

-

Key Feature: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum. There will be two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2), which is a definitive signature for a monobrominated compound. [15]

Conclusion: A Versatile Scaffold for Innovation

This compound is more than just a chemical; it is an enabling tool for scientific discovery. Its well-defined reactivity, centered on the versatile carbon-bromine bond, provides a reliable entry point into a vast chemical space. The incorporation of both a pyridine ring and a fluorophenyl group provides a scaffold that is highly relevant to modern drug discovery, offering a balance of synthetic accessibility and desirable pharmaceutical properties. [2][4]As researchers continue to tackle complex challenges in medicine and materials, the strategic use of such meticulously designed building blocks will remain indispensable for driving innovation.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound CAS 675590-04-2 | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. helixchrom.com [helixchrom.com]

- 13. rsc.org [rsc.org]

- 14. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 15. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

Fluorinated Bipyridine Compounds: A Nexus of Potency and Stability in Modern Therapeutics

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide explores the multifaceted biological activities of fluorinated bipyridine compounds, a chemical class that marries the metabolic stability and unique electronic properties conferred by fluorine with the robust coordination chemistry and structural versatility of the bipyridine moiety. We delve into the significant anticancer, antimicrobial, and neuroactive potential of these compounds, elucidating their mechanisms of action which often involve apoptosis induction, kinase inhibition, and disruption of microbial processes. Furthermore, this document provides a detailed examination of structure-activity relationships (SAR), key experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on the therapeutic promise of this versatile molecular framework.

Part 1: The Strategic Imperative of Fluorine and Bipyridine Scaffolds

The Transformative Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its therapeutic profile. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties.[1][2] Key advantages include:

-

Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This slows metabolic degradation, increasing the compound's half-life and bioavailability.[3][4]

-

Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets and modulate the pKa of nearby functional groups, leading to stronger and more selective binding.[2]

-

Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and biological barriers like the blood-brain barrier (BBB).[5] This is particularly relevant for developing drugs targeting the central nervous system (CNS).[5][6]

The Bipyridine Scaffold: A Privileged Ligand in Bioinorganic Chemistry

2,2'-Bipyridine and its derivatives are among the most widely studied N-heterocyclic ligands. Their significance stems from their ability to act as strong bidentate chelating agents for a vast array of metal ions.[7] This property is central to their function in:

-

Biologically Active Metal Complexes: Bipyridine serves as a robust scaffold for holding metal centers (e.g., platinum, ruthenium, copper) in a stable and defined geometry, allowing for fine-tuning of the complex's redox potential and reactivity.[8][9]

-

Structural Motifs: The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions.[10][11]

The combination of these two components—the strategic placement of fluorine atoms on a bipyridine framework—creates a powerful synergistic platform for discovering novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.

Part 2: Key Biological Activities and Therapeutic Applications

Fluorinated bipyridine compounds have demonstrated a remarkable breadth of biological activity. Their utility is most pronounced in oncology, infectious diseases, and neuroscience.

Anticancer Activity

This is one ofthe most extensively documented activities. Fluorinated bipyridine ligands, particularly when complexed with metals like platinum or ruthenium, exhibit potent cytotoxicity against a wide range of human cancer cell lines, in many cases surpassing the efficacy of established chemotherapeutics like cisplatin.[12][13]

Mechanisms of Action: The anticancer effects are often multifactorial and include:

-

Induction of Apoptosis: Many fluorinated bipyridine complexes, such as dichloro[4,4'-bis(4,4,4-trifluorobutyl)-2,2'-bipyridine]platinum, are highly effective at triggering programmed cell death in cancer cells.[12] Mechanistic studies show these compounds can cause an accumulation of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, key events that initiate the apoptotic cascade.[9]

-

Kinase Inhibition: Specific derivatives have been designed as potent inhibitors of key oncogenic signaling pathways. For instance, certain 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives act as powerful inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[14]

-

DNA Intercalation and Binding: Similar to cisplatin, some platinum-bipyridine complexes function by forming coordinate bonds with DNA, distorting the helix and arresting replication and transcription, ultimately leading to cell death.[13]

Data Presentation: Comparative Cytotoxicity

The table below summarizes the in vitro anticancer activity (IC₅₀ values) of representative fluorinated bipyridine complexes compared to cisplatin. Lower values indicate higher potency.

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Complex 3 [Pt(dfppy)(dppbz)]Cl | HeLa (Cervical) | 0.135 | [13] |

| Complex 3 [Pt(dfppy)(dppbz)]Cl | SKOV3 (Ovarian) | 0.092 | [13] |

| Complex 3 [Pt(dfppy)(dppbz)]Cl | MCF-7 (Breast) | 0.073 | [13] |

| Cisplatin | HeLa (Cervical) | 17.369 | [13] |

| Cisplatin | SKOV3 (Ovarian) | 13.733 | [13] |

| Cisplatin | MCF-7 (Breast) | 12.372 | [13] |

| Compound 26c (c-Met Inhibitor) | MKN-45 (Gastric) | 0.003 | [14] |

| Foretinib (c-Met Inhibitor) | MKN-45 (Gastric) | 0.023 | [14] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated bipyridine derivatives have shown significant promise in this area.[10]

Spectrum of Activity:

-

Antibacterial: These compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli.[15][16]

-

Antifungal: Activity has also been demonstrated against fungal pathogens, including Candida albicans.[17]

-

Antibiofilm: A critical aspect of their efficacy is the ability to inhibit the formation of bacterial biofilms and eradicate persister cells, which are notoriously difficult to treat with conventional antibiotics.[16]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| [Cu(2,2′-bipy)(C₃H₃O₂)₂(H₂O)] | Escherichia coli | 128 | [17] |

| [Cu(2,2′-bipy)(C₃H₃O₂)₂(H₂O)] | Candida albicans | 128 | [17] |

| [Zn(2,2′-bipy)(C₃H₃O₂)₂]·H₂O | Staphylococcus aureus | 128 | [17] |

| [Zn(2,2′-bipy)(C₃H₃O₂)₂]·H₂O | Candida albicans | 128 | [17] |

Neuroactivity and Neuroprotection

The unique ability of fluorine to enhance BBB penetration has made fluorinated bipyridines and related scaffolds valuable tools in neuroscience research and drug development.[5]

Applications:

-

PET Imaging Agents: The fluorine-18 isotope is a positron emitter with an ideal half-life for Positron Emission Tomography (PET).[5] 18F-labeled bipyridine derivatives have been developed as selective PET tracers for imaging tau protein aggregates in the brains of Alzheimer's disease patients, enabling early diagnosis and disease monitoring.[18]

-

Neuroprotective Agents: By modulating the activity of CNS targets, these compounds show potential for treating neurodegenerative diseases. Fluorinated imidazo[1,2-a]pyridine derivatives, which share a core structure, have been developed as positive allosteric modulators of GABA-A receptors with potential antipsychotic activity.[19] The antioxidant and anti-inflammatory properties of related compounds suggest a role in protecting dopaminergic neurons in models of Parkinson's disease.[20][21]

Part 3: Structure-Activity Relationships (SAR)

The biological activity of fluorinated bipyridines is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective molecules.[22]

-

Fluorine Position and Number: The location of the fluorine atom significantly impacts activity. In quinolone-like structures, a fluorine at the C6 position is critical for broad-spectrum antibacterial activity.[23] In anticancer c-Met inhibitors, a 2-fluorophenoxy moiety was found to be optimal for potency.[14] Increasing the number of fluorine atoms can enhance lipophilicity and, in some cases, cytotoxicity.[1]

-

Substitution on the Bipyridine Ring: The nature and position of other substituents on the bipyridine scaffold influence both the electronic properties of the molecule and its steric fit within a biological target. For tau PET tracers, substitutions at the 3-position of the scaffold had a greater influence on binding affinity than those at the 7-position.[18] For anticancer agents, bulky side chains can modulate solubility and cellular uptake.

Caption: General Structure-Activity Relationship (SAR) logic for fluorinated bipyridines.

Part 4: Key Experimental Methodologies

The translation of a chemical concept into a viable drug candidate relies on robust and reproducible experimental protocols.

General Synthesis of a Fluorinated Bipyridine Derivative

Cross-coupling reactions, such as the Suzuki coupling, are powerful methods for synthesizing unsymmetrical bipyridines.[7]

Protocol: Suzuki Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine a fluorinated bromopyridine (1.0 eq.), a pyridylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to yield the desired fluorinated bipyridine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25]

Protocol: Determining IC₅₀ Values

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated bipyridine compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[26]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the MTT into visible purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[27]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30]

Protocol: MIC Determination

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Suspend colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Prepare Compound Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[29] The concentration range should span the expected MIC.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.[29]

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100-200 µL.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[28]

-

Read Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[28][29]

Part 5: Future Perspectives and Conclusion

The field of fluorinated bipyridine compounds is rich with opportunity. While their potent anticancer and antimicrobial activities are well-established, future research should focus on several key areas:

-

Improving Selectivity: A primary challenge is designing compounds that are highly toxic to cancer cells or microbes while exhibiting minimal toxicity to healthy host cells. This involves targeting pathways unique to the pathogen or cancer cell.

-

Overcoming Resistance: As with any therapeutic, resistance is a concern. Bipyridine complexes that operate via novel mechanisms of action or inhibit resistance pathways (e.g., efflux pumps) are of high interest.[17]

-

Exploring New Therapeutic Areas: The proven ability of these scaffolds to cross the BBB opens exciting avenues for treating a wider range of neurological disorders, including neuroinflammation and other neurodegenerative conditions.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A fluorine containing bipyridine cisplatin analog is more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Cycloplatinated(II) Complexes Bearing Bisphosphine Ligands as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

- 17. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of naringin on sodium fluoride‑induced neurobehavioral deficits in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]

- 25. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Broth Microdilution | MI [microbiology.mlsascp.com]

- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

A Comprehensive Guide to the Structural Characterization of 3-Bromo-5-(4-fluorophenyl)pyridine for Advanced Research Applications

Abstract

3-Bromo-5-(4-fluorophenyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in constructing complex molecular architectures. Its precise structural integrity is paramount for the success of multi-step syntheses and the biological activity of final compounds. This guide provides a comprehensive, in-depth framework for the rigorous structural characterization and purity assessment of this compound. We move beyond mere data reporting to explain the causality behind experimental choices, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require the highest confidence in the quality of their chemical matter.

Introduction: The Strategic Importance of this compound

The phenylpyridine scaffold is a privileged motif in drug discovery, appearing in numerous approved therapeutics and clinical candidates. The specific substitution pattern of this compound offers three distinct points for chemical modification: the bromine atom, a versatile handle for cross-coupling reactions; the fluorophenyl group, which can modulate metabolic stability and receptor binding affinity; and the pyridine nitrogen, which influences solubility and provides a key interaction point for biological targets.[1]

Given its role as a foundational precursor, ensuring the unambiguous identity and purity of this compound is not a trivial preliminary step but a critical requirement for reproducible and reliable downstream research. An impurity or structural misassignment at this stage can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide establishes an authoritative, field-proven protocol for its complete characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding begins with the fundamental structure and properties of the molecule.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 4-fluorophenyl ring.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the target compound, which are essential for selecting appropriate analytical conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrFN | - |

| Molecular Weight | 252.09 g/mol | [2] |

| Exact Mass | 250.97969 Da | Calculated |

| Appearance | Off-white to yellow solid | Typical |

| Polar Surface Area | 12.89 Ų | Calculated |

| XLogP3 | 3.5 | Calculated |

Core Spectroscopic Characterization

Spectroscopy provides the foundational evidence for the molecular structure. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: This experiment confirms the number and connectivity of protons. The aromatic region will be complex due to the two distinct ring systems. Key insights come from the chemical shifts (indicating the electronic environment) and coupling constants (J-values, indicating spatial relationships between nuclei).

-

¹³C NMR: This reveals the number of unique carbon environments. The presence of fluorine will introduce C-F coupling, which is a powerful diagnostic tool for assigning the carbons of the fluorophenyl ring.[3]

-

¹⁹F NMR: This experiment directly observes the fluorine nucleus, providing a simple spectrum (typically a singlet or a complex multiplet if other fluorine atoms are present) and confirming the presence of the fluoro-substituent.

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover 0 to 170 ppm.

-

Acquire 1024-2048 scans with a relaxation delay of 2 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Referencing: Reference spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

The following table outlines the predicted chemical shifts and couplings. Actual values may vary slightly based on solvent and concentration.

Table: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

| Atom Position(s) | Spectrum | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H-2, H-6 | ¹H NMR | 8.6 - 8.8 | m | - | Protons adjacent to pyridine N are highly deshielded. |

| H-4 | ¹H NMR | 8.0 - 8.2 | t | J ≈ 2.0 | Meta-coupling to H-2 and H-6. |

| H-2', H-6' | ¹H NMR | 7.5 - 7.7 | dd | J(H-F) ≈ 8.8, J(H-H) ≈ 5.5 | Ortho to fluorine (doublet) and meta to other phenyl protons (doublet). |

| H-3', H-5' | ¹H NMR | 7.1 - 7.3 | t | J(H-F) ≈ 8.8 | Ortho to the pyridine-substituted carbon and coupled to fluorine. |

| C-5 | ¹³C NMR | 138 - 140 | s | - | Quaternary carbon attached to the phenyl ring. |

| C-2, C-6 | ¹³C NMR | 148 - 152 | d | - | Carbons adjacent to pyridine N. |

| C-4 | ¹³C NMR | 135 - 137 | d | - | Pyridine ring carbon. |

| C-3 | ¹³C NMR | 118 - 120 | s | - | Carbon bearing the bromine atom. |

| C-4' | ¹³C NMR | 162 - 165 | d | ¹J(C-F) ≈ 250 | Carbon directly attached to fluorine, showing a large one-bond C-F coupling.[3] |

| C-2', C-6' | ¹³C NMR | 129 - 131 | d | ²J(C-F) ≈ 8.0 | Two-bond coupling to fluorine. |

| C-3', C-5' | ¹³C NMR | 115 - 117 | d | ³J(C-F) ≈ 22 | Three-bond coupling to fluorine. |

| C-1' | ¹³C NMR | 133 - 135 | d | ⁴J(C-F) ≈ 3.0 | Quaternary carbon with small four-bond coupling to fluorine. |

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula, serving as an absolute confirmation of the compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will primarily generate the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass to within a few parts per million (ppm), which allows for the unambiguous calculation of the elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), provides a definitive signature: the mass spectrum will show two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 252 and 254 for the molecular ion).

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Ensure the mass resolution is set to >10,000.

-

-

Data Analysis:

-

Identify the monoisotopic mass of the [M+H]⁺ ion.

-

Compare the measured exact mass to the theoretical exact mass. The mass error should be < 5 ppm.

-

Confirm the presence of the characteristic bromine isotope pattern.

-

Table: Predicted High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Isotopic Pattern |

| [C₁₁H₈⁷⁹BrFN+H]⁺ | 251.9878 | 251.9880 | < 5 | ~100% Relative |

| [C₁₁H₈⁸¹BrFN+H]⁺ | 253.9858 | 253.9860 | < 5 | ~97% Relative |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a unique molecular fingerprint.